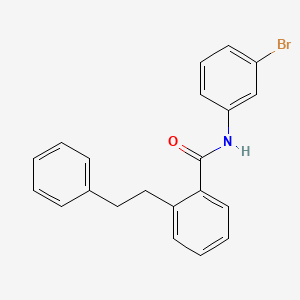
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide, also known as BPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPPB is a small molecule that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mécanisme D'action
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide has been shown to bind to the TRPA1 channel, which is a member of the transient receptor potential (TRP) family of ion channels. This binding inhibits the activity of the channel, which is involved in pain perception and inflammation. N-(3-bromophenyl)-2-(2-phenylethyl)benzamide has also been shown to have an effect on other ion channels, including the TRPV1 channel, which is involved in pain perception and temperature sensation.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of ion channel activity, the reduction of pain perception, and the reduction of inflammation. It has also been shown to have an effect on the release of certain neurotransmitters, including glutamate and substance P, which are involved in pain perception and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-bromophenyl)-2-(2-phenylethyl)benzamide in lab experiments is its specificity for the TRPA1 channel, which allows researchers to study the role of this channel in pain perception and inflammation. However, one limitation of using N-(3-bromophenyl)-2-(2-phenylethyl)benzamide is its potential for off-target effects, as it has been shown to have an effect on other ion channels as well.
Orientations Futures
There are a number of potential future directions for research involving N-(3-bromophenyl)-2-(2-phenylethyl)benzamide. One area of interest is the development of N-(3-bromophenyl)-2-(2-phenylethyl)benzamide analogs that may have improved specificity and potency for the TRPA1 channel. Another area of interest is the study of the role of the TRPA1 channel in other physiological processes, such as the regulation of blood pressure and glucose metabolism. Additionally, N-(3-bromophenyl)-2-(2-phenylethyl)benzamide may have potential as a therapeutic agent for the treatment of pain and inflammation.
Méthodes De Synthèse
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide is synthesized using a multistep process that involves the reaction of 3-bromobenzoyl chloride with 2-phenylethylamine to form N-(3-bromophenyl)-2-phenylethylamine. This intermediate is then reacted with benzoyl chloride to form the final product, N-(3-bromophenyl)-2-(2-phenylethyl)benzamide.
Applications De Recherche Scientifique
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide has been studied for its potential applications in research, particularly in the field of neuroscience. It has been shown to have an effect on the activity of certain ion channels in the brain, specifically the TRPA1 channel. This channel is involved in pain perception, and N-(3-bromophenyl)-2-(2-phenylethyl)benzamide has been shown to inhibit its activity, suggesting that it may have potential as a pain reliever.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO/c22-18-10-6-11-19(15-18)23-21(24)20-12-5-4-9-17(20)14-13-16-7-2-1-3-8-16/h1-12,15H,13-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEKBZPVLIGVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-(2-phenylethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5209512.png)
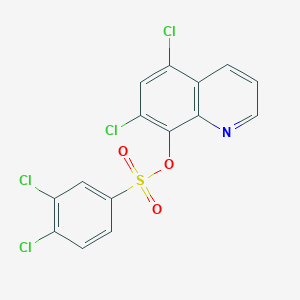
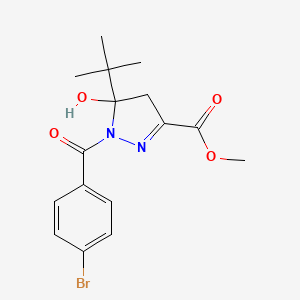
![2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5209542.png)
![3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine](/img/structure/B5209557.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5209564.png)
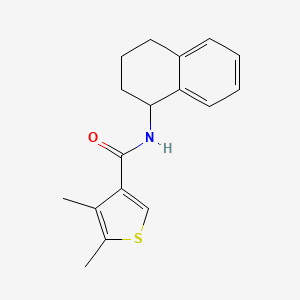
![N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5209582.png)

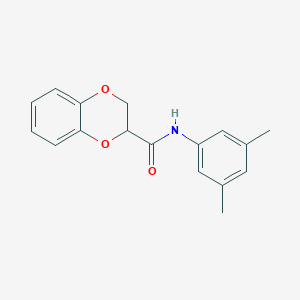

![1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5209606.png)
![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5209628.png)
